[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate
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Overview
Description
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is a complex organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a phenol group, a purine derivative, and a propanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-iodo tyrosine with methanol in the presence of thionyl chloride to form 2-amino-3-iodophenyl-propanoate. The amino group is then protected using tert-butyloxycarbonyl (t-Boc) and sodium bicarbonate in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The purine derivative can undergo reduction reactions to form dihydropurines.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydropurines and tetrahydropurines.
Substitution: Halogenated phenols and purine derivatives.
Scientific Research Applications
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the purine derivative can interact with nucleic acid bases and enzymes. These interactions can modulate biological processes and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, acetate (ester)
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, butanoate (ester)
Uniqueness
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is unique due to its specific ester linkage and the presence of a propanoate group, which can influence its chemical reactivity and biological activity. Compared to its acetate and butanoate analogs, the propanoate ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Properties
CAS No. |
125802-60-0 |
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Molecular Formula |
C21H18ClN5O2 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl] propanoate |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-17(28)29-16-10-6-9-15(11-16)24-19-18-20(26-21(22)25-19)27(13-23-18)12-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3,(H,24,25,26) |
InChI Key |
LLOOKIGRINYNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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